trans-2-(4-Fluorophenyl)vinylboronic acid
Overview
Description
trans-2-(4-Fluorophenyl)vinylboronic acid: is a boronic acid derivative with the molecular formula C8H8BFO2 and a molecular weight of 165.96 g/mol . It is characterized by the presence of a vinyl group attached to a boronic acid moiety and a fluorophenyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Trans-2-(4-Fluorophenyl)vinylboronic acid is primarily used as a reactant in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to synthesize biologically and pharmacologically active molecules .
Mode of Action
In Suzuki-Miyaura coupling reactions, this compound interacts with its targets through a palladium-catalyzed process . The boronic acid moiety of the compound forms a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide compound . This results in the formation of a new carbon-carbon bond, effectively coupling the two original compounds .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key step in many synthetic pathways used to create complex organic molecules . The products of these reactions can have various downstream effects depending on their structure and the biological context in which they are used .
Pharmacokinetics
The pharmacokinetic properties of this compound and its derivatives would depend on the specific molecules that are synthesized using it as a reactant. As such, it’s difficult to generalize about its absorption, distribution, metabolism, and excretion (ADME) properties. The boronic acid moiety is known to have good bioavailability .
Result of Action
The result of the action of this compound is the formation of new organic compounds via the Suzuki-Miyaura coupling reaction . These new compounds can have a wide range of molecular and cellular effects depending on their specific structures and the biological systems in which they are introduced .
Action Environment
The efficacy and stability of this compound in Suzuki-Miyaura coupling reactions can be influenced by various environmental factors. These include the presence of a suitable palladium catalyst, the pH of the reaction environment, and the temperature at which the reaction is carried out . It’s also worth noting that the compound is classified as a combustible solid, and its handling requires appropriate safety measures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Fluorophenyl)vinylboronic acid typically involves the hydroboration of terminal alkynes or alkenes with borane reagents such as pinacolborane (HBpin) or borane-tetrahydrofuran (BH3·THF) . The reaction is often catalyzed by transition metals like palladium or rhodium, which facilitate the addition of the boronic acid group to the alkyne or alkene substrate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and catalysts, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling Reactions: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding boronic esters or acids and reduction to form the corresponding alkanes.
Substitution Reactions: The vinyl group can participate in various substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed in oxidation reactions.
Alkanes: Formed in reduction reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology and Medicine:
Pharmacologically Active Molecules: Used in the preparation of biologically active compounds and pharmaceuticals.
Industry:
Material Science: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
- trans-2-Phenylvinylboronic acid
- trans-2-(4-Methylphenyl)vinylboronic acid
- trans-2-(4-Methoxyphenyl)vinylboronic acid
Uniqueness:
- The presence of the fluorophenyl group in trans-2-(4-Fluorophenyl)vinylboronic acid imparts unique electronic properties, making it more reactive in certain coupling reactions compared to its non-fluorinated analogs .
- The fluorine atom enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
[(E)-2-(4-fluorophenyl)ethenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNJRIQSFJFDII-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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